3-phosphonato-D-glycerate(3-)
CAS No.:
Cat. No.: VC1957967
Molecular Formula: C3H4O7P-3
Molecular Weight: 183.03 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C3H4O7P-3 |
|---|---|
| Molecular Weight | 183.03 g/mol |
| IUPAC Name | (2R)-2-hydroxy-3-phosphonatooxypropanoate |
| Standard InChI | InChI=1S/C3H7O7P/c4-2(3(5)6)1-10-11(7,8)9/h2,4H,1H2,(H,5,6)(H2,7,8,9)/p-3/t2-/m1/s1 |
| Standard InChI Key | OSJPPGNTCRNQQC-UWTATZPHSA-K |
| Isomeric SMILES | C([C@H](C(=O)[O-])O)OP(=O)([O-])[O-] |
| Canonical SMILES | C(C(C(=O)[O-])O)OP(=O)([O-])[O-] |
Introduction
Chemical Identity and Structure
Basic Identification
3-Phosphonato-D-glycerate(3-) is an organophosphate oxoanion derived from the deprotonation of the carboxy and phosphate OH groups of 3-phospho-D-glyceric acid. It exists as the predominant ionic species at physiological pH (7.3) and functions as a fundamental metabolite in human biochemistry .
The compound is formally classified as:
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An organophosphate oxoanion
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A hydroxy monocarboxylic acid anion
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A conjugate base of 3-phospho-D-glyceric acid
Chemical Structure and Properties
The molecular formula of 3-phosphonato-D-glycerate(3-) is C₃H₄O₇P³⁻ with a molecular weight of approximately 182.97 daltons . Its structure contains a three-carbon backbone with a carboxylate group, a hydroxyl group, and a phosphate group.
| Property | Value |
|---|---|
| Molecular Formula | C₃H₄O₇P³⁻ |
| Average Molecular Weight | 182.97 daltons |
| SMILES Notation | C(C(C(=O)[O-])O)OP(=O)([O-])[O-] |
| Charge | -3 |
| Stereochemistry | D-configuration |
| Parent Compound | 3-phospho-D-glyceric acid |
Nomenclature and Synonyms
The compound is known by several names in scientific literature:
| Synonym | Reference |
|---|---|
| 3-phosphonato-D-glycerate(3-) | |
| 3-P-D-glycerate | |
| D-glycerate-3-P | |
| 3fjg (identifier) | |
| 4gwk (identifier) |
The IUPAC name for the related parent compound is (2R)-2-hydroxy-3-(phosphonatooxy)propanoate .
Biochemical Significance
Metabolic Role
3-Phosphonato-D-glycerate(3-) serves as a critical intermediate in central carbon metabolism. The related compound, 3-phosphoglyceric acid, functions as a key metabolite in both glycolysis and the Calvin-Benson cycle . During glycolysis, 3-phosphoglycerate is produced from 1,3-bisphosphoglycerate in a reaction catalyzed by phosphoglycerate kinase, which simultaneously generates ATP .
In the Calvin-Benson cycle, 3-phosphoglycerate is typically the product formed after the fixation of CO₂, with two molecules of 3-phosphoglycerate produced for each molecule of CO₂ fixed . This makes it a fundamental component of photosynthetic carbon fixation.
Position in Metabolic Pathways
The compound occupies a strategic position in metabolic networks, connecting various pathways:
| Pathway | Role | Reaction Direction |
|---|---|---|
| Glycolysis | Intermediate | 1,3-bisphosphoglycerate → 3-phosphoglycerate → 2-phosphoglycerate |
| Gluconeogenesis | Intermediate | Reverse of glycolysis |
| Calvin-Benson Cycle | Primary fixation product | RuBP + CO₂ → Unstable 6C intermediate → 2× 3-phosphoglycerate |
| Serine Biosynthesis | Precursor | 3-phosphoglycerate → 3-phosphohydroxypyruvate → serine |
The dynamic interconversion between 3-phosphoglycerate and 2-phosphoglycerate, catalyzed by phosphoglycerate mutase, represents a crucial step in energy metabolism .
Enzymatic Interactions
Key Enzymes and Reactions
Several enzymes interact specifically with 3-phosphoglycerate, catalyzing various transformations:
Phosphoglycerate Kinase (PGK)
This enzyme catalyzes the conversion between 3-phosphoglycerate and 1,3-bisphosphoglycerate:
ATP + 3-phospho-D-glycerate ⇌ ADP + 3-phospho-D-glyceroyl phosphate
In glycolysis, this reaction proceeds in the direction of ATP synthesis, while in the Calvin cycle, it consumes ATP .
Phosphoglycerate Mutase
This enzyme catalyzes the reversible interconversion of 3-phosphoglycerate and 2-phosphoglycerate:
3-phospho-D-glycerate ⇌ 2-phospho-D-glycerate
Multiple isoforms of this enzyme exist, including phosphoglycerate mutase 1, 2, and 3 .
D-3-Phosphoglycerate Dehydrogenase
This enzyme catalyzes the oxidation of 3-phosphoglycerate to 3-phosphohydroxypyruvate:
3-phospho-D-glycerate + NAD(+) → 3-phosphonooxypyruvate + NADH
This reaction represents the first step in the serine biosynthesis pathway.
Enzyme Table
Biological Distribution and Function
Occurrence in Living Systems
3-Phosphonato-D-glycerate(3-) and its related forms exist across all domains of life, from bacteria to humans . As a fundamental metabolite, it is present in virtually all cells that perform glycolysis or photosynthesis.
Specialized Functions
Beyond its role in central metabolism, 3-phosphoglycerate serves as:
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A precursor for serine biosynthesis, which subsequently leads to the production of glycine and cysteine through the homocysteine cycle
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A connection point between glycolysis and other metabolic pathways
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An indicator of cellular energy status
Research Applications and Developments
Metabolic Engineering
The central position of 3-phosphoglycerate in carbon metabolism makes it a target for metabolic engineering approaches. Manipulation of enzymes interacting with this compound can redirect carbon flux toward desired products.
Enzymatic Assays
D-Glyceraldehyde 3-phosphate, which is metabolically related to 3-phosphoglycerate, has been demonstrated as a crucial reagent in enzymatic assays for glycolysis pathways. These assays are particularly valuable for assessing glyceraldehyde 3-phosphate dehydrogenase activities, which play a vital role in understanding cellular energy production and metabolic disorders .
Bacterial Metabolism Studies
Research has shown that L-glyceraldehyde 3-phosphate can be metabolized by Escherichia coli to produce sn-glycerol 3-phosphate (G3P) through an NADPH-dependent enzyme. This conversion is significant as G3P can be incorporated into bacterial phosphoglycerides . This finding illustrates the diverse metabolic pathways involving phosphorylated glycerate derivatives across different organisms.
Analytical Methods
Detection and Identification
The presence of 3-phosphonato-D-glycerate(3-) in biological samples can be detected through various analytical techniques:
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Liquid chromatography coupled with mass spectrometry (LC-MS)
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Nuclear magnetic resonance (NMR) spectroscopy
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Enzymatic assays using specific enzymes like phosphoglycerate kinase
Spectral Properties
The compound has characteristic spectral properties that aid in its identification:
| Analytical Method | Observable Properties |
|---|---|
| Mass Spectrometry | Molecular ion peak at m/z ≈ 183 |
| NMR Spectroscopy | Characteristic phosphorus and carbon signals |
| Infrared Spectroscopy | Distinct phosphate and carboxylate absorption bands |
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